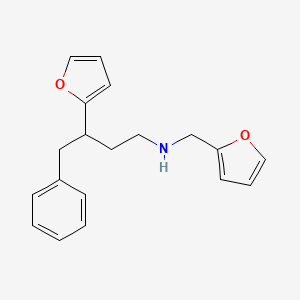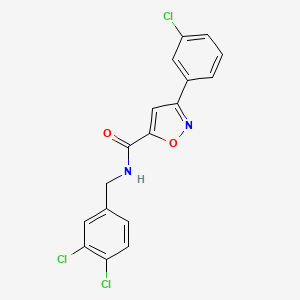
3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the reaction of 2-furylmethylamine with 4-phenylbutan-1-one under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine and nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-diones
Reduction: Tetrahydrofuran derivatives
Substitution: Various substituted furans depending on the electrophile used
科学的研究の応用
3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
3-(フラン-2-イル)-N-(フラン-2-イルメチル)-4-フェニルブタン-1-アミンの作用機序には、特定の分子標的や経路との相互作用が関与しています。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらします。たとえば、炎症に関与する特定の酵素の活性を阻害することにより、抗炎症効果を発揮する可能性があります。具体的な分子標的や経路は、特定の用途や状況によって異なる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 3-(フラン-2-イル)-4-フェニルブタン-1-アミン
- N-(フラン-2-イルメチル)-4-フェニルブタン-1-アミン
- 3-(フラン-2-イル)-N-(フラン-2-イルメチル)ブタン-1-アミン
独自性
3-(フラン-2-イル)-N-(フラン-2-イルメチル)-4-フェニルブタン-1-アミンは、フラン基とフェニル基の両方が存在することにより、独自の化学的および生物学的特性に寄与しています。
類似化合物との比較
Similar Compounds
- 3-(furan-2-yl)-4-phenylbutan-1-amine
- N-(furan-2-ylmethyl)-4-phenylbutan-1-amine
- 3-(furan-2-yl)-N-(furan-2-ylmethyl)butan-1-amine
Uniqueness
3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine is unique due to the presence of both furan and phenyl groups, which contribute to its distinct chemical and biological properties
特性
分子式 |
C19H21NO2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine |
InChI |
InChI=1S/C19H21NO2/c1-2-6-16(7-3-1)14-17(19-9-5-13-22-19)10-11-20-15-18-8-4-12-21-18/h1-9,12-13,17,20H,10-11,14-15H2 |
InChIキー |
JKWSCGNTWMWTJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(CCNCC2=CC=CO2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea](/img/structure/B11049255.png)
![2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11049261.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylpropanamide](/img/structure/B11049275.png)
![5-(1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11049278.png)
![(2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid](/img/structure/B11049284.png)

![4-(Methoxymethyl)-6-methyl-2-(4-methyl-1,2,3-thiadiazol-5-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11049291.png)
![[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B11049313.png)
![9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11049320.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11049322.png)
![7-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11049340.png)
![3-Methyl-1-(4-methylphenyl)-4-[(Z)-1-(4-methylphenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B11049345.png)
